4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is classified as:
The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:
For example, one method involves heating a mixture of 3-cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline in a solvent like ethanol with an acid catalyst to facilitate the formation of the desired compound .
The molecular structure of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline can be described as follows:
The structural formula can be represented as:
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline participates in various chemical reactions due to its functional groups:
These reactions yield various derivatives that can be further explored for biological activity .
The mechanism of action for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline primarily involves its role as an enzyme inhibitor. It has been identified as a potential inhibitor of protein tyrosine kinases, which are critical in regulating cell growth and differentiation. By inhibiting these enzymes, the compound may impede abnormal cell proliferation associated with certain cancers .
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline has several applications across various fields:
The compound is systematically named following IUPAC conventions as 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile, reflecting its quinoline core structure and substituent positions. The numbering prioritizes the heterocyclic nitrogen, positioning the chloro group at C4, cyano at C3, ethoxy at C7, and nitro at C6. Alternative designations include 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline and 4-chloro-7-ethoxy-6-nitro-3-quinolinecarbonitrile, which are chemically equivalent but vary in functional group naming order [3] [4]. The CAS registry number 214476-09-2 provides a unique identifier, while other aliases include Neratinib-004 and RMA-89, indicating its role as an intermediate in tyrosine kinase inhibitor synthesis [4] .
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile |
CAS Registry Number | 214476-09-2 |
Molecular Formula | C₁₂H₈ClN₃O₃ |
Molecular Weight | 277.66 g/mol |
Common Synonyms | Neratinib-004, RMA-89, 4-Chloro-7-ethoxy-6-nitro-3-quinolinecarbonitrile |
SMILES | O=N+[O-] |
InChIKey | PTCUBEZCMHJCMK-UHFFFAOYSA-N |
Computational models predict a near-planar quinoline ring system, with the ethoxy group adopting a dihedral angle of ~15° relative to the aromatic plane, optimizing conjugation while minimizing steric strain. The nitro group's orientation facilitates intramolecular charge transfer interactions with the electron-deficient cyano-substituted ring [10]. Crystallographic data remains limited; however, density functional theory (DFT) calculations estimate a density of 1.47 g/cm³, consistent with tightly packed crystal lattices in similar nitroquinolines. The absence of single-crystal X-ray diffraction data underscores a research gap, though molecular dynamics simulations suggest orthorhombic packing with π-stacking interactions dominating solid-state organization [4] [10].
NMR Spectroscopy: 1H-NMR predictions indicate characteristic signals including δ 1.45 (t, 3H, -OCH₂CH₃), δ 4.25 (q, 2H, -OCH₂CH₃), δ 7.45 (s, 1H, H5), δ 8.25 (s, 1H, H8), and δ 9.10 (s, 1H, H2). 13C-NMR features peaks at δ 115.5 (C≡N), δ 125.5 (C4a), and δ 150.2 (C6-NO₂), with C4-Cl carbon resonating at δ 140.2 .
IR Spectroscopy: Key absorptions include 2230 cm⁻¹ (C≡N stretch), 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), 1250 cm⁻¹ (C-O ether), and 850 cm⁻¹ (C-Cl) .
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 278 [M+H]⁺, with fragmentation pathways yielding prominent ions at m/z 250 ([M-CN+H]⁺) and m/z 205 ([M-NO₂]⁺) [4] .
UV-Vis Spectroscopy: Absorption maxima at 220 nm (π→π), 275 nm (n→π of nitro), and 380 nm (charge transfer), with molar extinction coefficients >10,000 M⁻¹cm⁻¹ at 275 nm .
Table 2: Spectroscopic Signatures
Technique | Key Signals |
---|---|
1H-NMR | δ 1.45 (t, 3H), δ 4.25 (q, 2H), δ 7.45 (s, 1H), δ 8.25 (s, 1H), δ 9.10 (s, 1H) |
IR | 2230 cm⁻¹ (C≡N), 1530/1350 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O), 850 cm⁻¹ (C-Cl) |
MS | m/z 278 [M+H]⁺, m/z 250 ([M-CN+H]⁺), m/z 205 ([M-NO₂]⁺) |
UV-Vis | λ_max = 220 nm, 275 nm, 380 nm |
The compound exhibits high thermal stability, with a predicted boiling point of 485.3 ± 40.0 °C at atmospheric pressure [3] [10]. Density estimates of 1.47 ± 0.1 g/cm³ align with aromatic nitro compounds, while vapor pressure remains exceptionally low (1.43 × 10⁻⁹ mmHg at 25°C), indicating negligible volatility under ambient conditions [10]. The pKa of -1.04 ± 0.41 reflects strong electron withdrawal by the nitro and cyano groups, rendering the quinoline nitrogen highly electrophilic [4]. Storage requires an inert atmosphere (N₂ or Ar) at 2–8°C to prevent decomposition or hydration of the nitrile group [2] [3].
Table 3: Thermodynamic and Physical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 485.3 ± 40.0 °C | 760 mmHg |
Density | 1.47 ± 0.1 g/cm³ | Predicted |
Vapor Pressure | 1.43 × 10⁻⁹ mmHg | 25°C |
pKa | -1.04 ± 0.41 | Predicted |
Flash Point | 247.3°C | -- |
Storage Conditions | Inert atmosphere, 2-8°C | -- |
Solubility is primarily limited to polar aprotic solvents, with high solubility in DMSO (>50 mg/mL) and moderate solubility in acetonitrile or acetone (<5 mg/mL). Aqueous solubility is exceptionally low (0.0976 mg/mL) due to the hydrophobic quinoline core and nitro/cyano substituents [3] . The octanol-water partition coefficient (LogP) is predicted at 3.59 (XLOGP3) and 2.05 (consensus), indicating moderate lipophilicity suitable for cellular permeability in drug intermediates [10]. The topological polar surface area (TPSA) of 91.73 Ų further classifies it as a moderately membrane-permeable compound, aligning with its role as a kinase inhibitor precursor .
Table 4: Solubility and Partition Data
Parameter | Value | Method/Prediction |
---|---|---|
Aqueous Solubility | 0.0976 mg/mL | ESOL |
DMSO Solubility | >50 mg/mL | Experimental |
LogP (Consensus) | 2.05 | XLOGP3, WLOGP, MLOGP |
LogP (XLOGP3) | 2.7 | Atomistic method |
LogP (WLOGP) | 3.07 | Wildman-Crippen |
TPSA | 91.73 Ų | Topological calculation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7